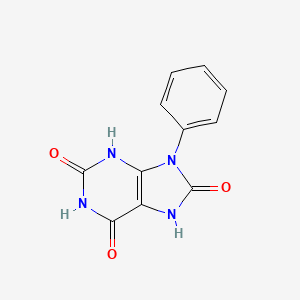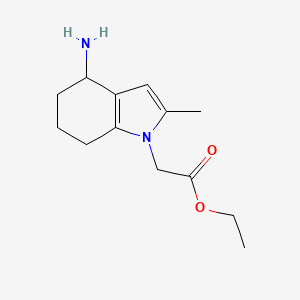![molecular formula C14H13NO3 B11872836 N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide](/img/structure/B11872836.png)
N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide: is an organic compound that belongs to the class of naphthodioxane derivatives This compound is characterized by a naphthodioxane ring system fused with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide typically involves the following steps:
Formation of the Naphthodioxane Ring: The naphthodioxane ring can be synthesized through a Johnson–Corey–Chaykovsky reaction, which involves the treatment of 2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbaldehyde with sulfur ylides.
Introduction of the Acetamide Group: The acetamide group can be introduced through an acylation reaction, where the naphthodioxane derivative is treated with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthodioxane ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted naphthodioxane derivatives.
Scientific Research Applications
N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
(3-Methylene-2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-yl)methanol: This compound shares a similar naphthodioxane ring system but differs in its functional groups.
2,3-Dihydronaphtho[2,3-b][1,4]dioxine-2-carbaldehyde: Another related compound with a different substituent on the naphthodioxane ring.
Uniqueness: N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide is unique due to its specific acetamide group, which imparts distinct chemical and biological properties compared to other naphthodioxane derivatives .
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-(2,3-dihydrobenzo[g][1,4]benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C14H13NO3/c1-9(16)15-12-4-2-3-10-7-13-14(8-11(10)12)18-6-5-17-13/h2-4,7-8H,5-6H2,1H3,(H,15,16) |
InChI Key |
ZIXPFXCARYBUNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=CC3=C(C=C21)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11872764.png)
![Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11872766.png)









![tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate](/img/structure/B11872827.png)

